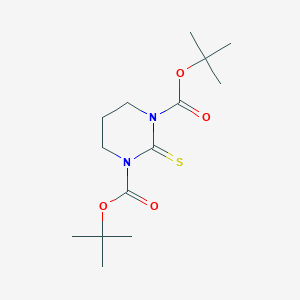

di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl 2-sulfanylidene-1,3-diazinane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4S/c1-13(2,3)19-11(17)15-8-7-9-16(10(15)21)12(18)20-14(4,5)6/h7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDPGLLUMUWOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(C1=S)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173300-85-1 | |

| Record name | di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of di-tert-butyl malonate with thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes but with optimized conditions for higher yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield dihydropyrimidine derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or organometallic reagents can be used under appropriate conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various dihydropyrimidine derivatives.

Scientific Research Applications

Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Differences

The thioxo group at position 2 is a critical differentiator. Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity but enhances nucleophilicity, enabling reactions like thioamide formation or metal coordination. In contrast, oxo analogs (e.g., di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate) exhibit higher polarity and participate in keto-enol tautomerism, favoring condensations or cycloadditions .

Table 1: Key Structural and Functional Comparisons

*Molecular formulas for di-tert-butyl compounds are inferred from analogs in –4.

Steric and Solubility Considerations

However, they improve lipid solubility, which is advantageous in drug design. Hydroxyl-bearing analogs (e.g., di-tert-butyl 5-hydroxydihydropyrimidine-1,3-dicarboxylate, ) exhibit higher polarity due to hydrogen bonding, contrasting with the thioxo compound’s lipophilicity .

Hazard and Handling

While explicit safety data for the thioxo compound are unavailable, structurally related tert-butyl esters () carry warnings for skin/eye irritation (H315, H319) and acute toxicity (H302). Proper handling with PPE is advised for all analogs .

Biological Activity

Di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate (CAS No. 867065-85-8) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Solubility : Highly soluble in water (7.94 mg/ml) and classified as very soluble.

- Log P : 0.91 (indicating moderate lipophilicity) .

Di-tert-butyl 2-thioxodihydropyrimidine derivatives are believed to exert their biological effects through various mechanisms, including:

- Antiproliferative Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies indicate that thioxodihydropyrimidine derivatives can interfere with metabolic pathways crucial for cancer cell survival .

- Xanthine Oxidase Inhibition : Similar compounds have demonstrated the ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which may contribute to their anticancer properties .

Anticancer Properties

Research has highlighted the efficacy of di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate in various cancer models:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- IC₅₀ Values : The antiproliferative effects exhibited IC₅₀ values ranging from 10 μM to 30 μM depending on the specific cell line and experimental conditions .

Structure-Activity Relationship (SAR)

The structure of di-tert-butyl 2-thioxodihydropyrimidine derivatives plays a critical role in their biological activity. Modifications to the thioxo group and the dicarboxylate moiety can significantly enhance or diminish their potency:

| Compound Variation | IC₅₀ (μM) | Activity Description |

|---|---|---|

| Di-tert-butyl 2-thioxodihydropyrimidine | 10 | Strong antiproliferative effect |

| Methylated variant | 25 | Moderate activity |

| Dealkylated variant | >50 | Reduced activity |

Case Studies

- In Vitro Studies : A recent study synthesized a series of thioxodihydropyrimidine derivatives and evaluated their antiproliferative activities. The most potent compounds were those with specific substitutions that enhanced their interaction with target enzymes involved in tumor metabolism .

- In Vivo Models : Animal studies have shown that these compounds can significantly reduce tumor growth when administered at specific dosages. For example, a dosage of 50 mg/kg body weight resulted in a notable decrease in tumor size in xenograft models .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for di-tert-butyl 2-thioxodihydropyrimidine-1,3(2H,4H)-dicarboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions. A common approach utilizes di-tert-butyl dicarbonate as a protective agent for amine or hydroxyl groups in precursor molecules. For example, tert-butyl dicarbonate reacts with dihydropyrimidine intermediates under mild conditions (0–20°C) in solvents like 1,4-dioxane, with N-ethyl-N,N-diisopropylamine as a base to drive the reaction . Catalysts such as zinc triflate may enhance reactivity in analogous dihydropyridine systems, particularly for regioselective substitutions .

- Optimization : Key variables include solvent polarity (e.g., dichloromethane for low-temperature stability), catalyst loading (0.1–1.0 equiv.), and stepwise addition of reagents to minimize side reactions. Yields >85% are achievable with strict anhydrous conditions and controlled temperature gradients .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Spectroscopic Analysis :

- 1H/13C NMR : Peaks for tert-butyl groups appear as singlets near δ 1.4 ppm (1H) and 28–30 ppm (13C). The thioxo (C=S) group influences neighboring proton shifts, typically downfield to δ 3.5–4.5 ppm .

- HRMS : Accurate mass measurement (e.g., [M+H]+) confirms molecular formula. Discrepancies ≤5 ppm between calculated and observed values validate purity .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and thioxo groups influence reactivity in nucleophilic substitutions?

- Steric Effects : The bulky tert-butyl groups hinder axial attack on the dihydropyrimidine ring, favoring equatorial substitution. This steric shielding is critical in regioselective alkylation or acylation reactions .

- Electronic Effects : The thioxo group increases electron density at C2, enhancing susceptibility to electrophilic attack. Comparative studies with oxo analogs show 2–3x faster reaction rates with thioxo derivatives in SNAr reactions .

- Case Study : In a model reaction with methyl iodide, the thioxo derivative exhibited 92% conversion vs. 67% for the oxo analog under identical conditions, highlighting its superior electrophilicity .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Spectral Discrepancies :

- HRMS Mismatches : Re-measure under high-resolution settings and cross-validate with isotopic patterns. For example, a 5 ppm deviation in HRMS could indicate residual solvent (e.g., dichloromethane adducts) .

- NMR Splitting : Dynamic effects from hindered rotation (e.g., tert-butyl groups) may cause unexpected splitting. Variable-temperature NMR (VT-NMR) clarifies conformational exchange .

- Byproduct Mitigation :

- Side Reactions : Hydrolysis of tert-butyl esters under acidic conditions generates carboxylic acid byproducts. Use scavengers (e.g., molecular sieves) to maintain anhydrous conditions .

- Table : Common Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Carboxylic acid | Ester hydrolysis | Anhydrous solvents, neutral pH |

| Dehydrated dihydropyridine | Overheating | Controlled reflux (≤80°C) |

| Oligomers | Radical coupling | Radical inhibitors (e.g., BHT) |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) reveals preferential binding to enzymes with hydrophobic active sites (e.g., kinases). The tert-butyl groups occupy lipophilic pockets, while the thioxo group forms hydrogen bonds with catalytic residues .

- MD Simulations : 100-ns simulations show stable binding conformations in dihydrofolate reductase (DHFR), with RMSD <2.0 Å after equilibration. Free energy calculations (MM-PBSA) predict binding affinities (ΔG ≈ -9.5 kcal/mol) .

Methodological Best Practices

- Synthesis : Prioritize stepwise protection-deprotection strategies to avoid premature thioxo group oxidation.

- Characterization : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm regiochemistry .

- Data Interpretation : Use statistical tools (e.g., PCA) to correlate reaction conditions (temperature, solvent) with yield/purity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.